Ethyl 3-oxohept-6-ynoate
Description
Structural Features and Reactivity Potential of Ethyl 3-oxohept-6-ynoate
This compound, with the chemical formula C₉H₁₂O₃, is characterized by a seven-carbon chain that incorporates three key functional groups. The structure consists of an ethyl ester group at one terminus, a ketone at the C-3 position, and a terminal alkyne (a carbon-carbon triple bond) at the C-6 position. myskinrecipes.com This arrangement of functional groups imparts a rich and varied chemical reactivity to the molecule.
The reactivity of this compound can be understood by considering its constituent parts:
The β-Keto Ester Moiety: This functional group is well-known for the enhanced acidity of the protons on the α-carbon (the carbon atom between the two carbonyl groups, C-2). This acidity allows for the ready formation of a resonance-stabilized enolate ion under basic conditions, which can act as a potent nucleophile in a wide range of carbon-carbon bond-forming reactions. fiveable.mefiveable.me The ketone and ester carbonyls themselves are electrophilic centers susceptible to nucleophilic attack. This moiety can undergo reactions such as alkylation, acylation, and, upon hydrolysis and heating, decarboxylation.
The Terminal Alkyne Moiety: The proton attached to the sp-hybridized carbon of the terminal alkyne is also acidic, though typically less so than the α-protons of the β-keto ester. wikipedia.orgchemistrytalk.org This allows for the formation of a metal acetylide with a strong base, which can then act as a nucleophile. wikipedia.orgwiley-vch.de The triple bond itself is a region of high electron density, making it reactive towards electrophilic addition and a key participant in various modern catalytic reactions, such as metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (including "click chemistry"), and hydration. wiley-vch.deaxispharm.com
The presence of these distinct reactive sites allows for orthogonal chemical strategies, where one part of the molecule can be reacted selectively while leaving the other intact for subsequent transformations. For instance, the alkyne can undergo a cycloaddition reaction, and the resulting product can then be further modified using the chemistry of the β-keto ester.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 35116-07-5 sigmaaldrich.com |
| Molecular Formula | C₉H₁₂O₃ |
| Molecular Weight | 168.19 g/mol |
| Appearance | Not specified in sources |
Historical Context of β-Keto Ester and Alkyne Scaffolds in Synthetic Chemistry
The synthetic utility of this compound is built upon the extensive historical development of the chemistry of its core functional groups: β-keto esters and alkynes.
β-Keto Esters have been central to organic synthesis for over a century. Compounds like ethyl acetoacetate (B1235776) are classic examples used to illustrate the principles of enolate chemistry. arkat-usa.orgnih.gov Historically, their primary use has been in the formation of carbon-carbon bonds through reactions like the Claisen condensation, which allows for the synthesis of larger β-keto esters. fiveable.meresearchgate.net The Dieckmann condensation, an intramolecular version of the Claisen reaction, became a key method for preparing 5- and 6-membered cyclic β-keto esters. researchgate.net The ability to easily alkylate the α-carbon followed by hydrolysis and decarboxylation provided a reliable and versatile method for the synthesis of ketones and carboxylic acids, solidifying the role of β-keto esters as fundamental synthons in the chemist's toolbox. nih.gov
Alkynes have an equally rich history. The simplest alkyne, acetylene, was discovered in 1836 and named in 1860. wiley-vch.de Early alkyne chemistry was dominated by the reactivity of the triple bond in addition reactions and the acidity of terminal alkynes. chemistrytalk.orgwiley-vch.de The formation of metal acetylides from terminal alkynes using strong bases is a classical transformation, providing a powerful nucleophile for alkylation and addition to carbonyl compounds. wikipedia.orgwiley-vch.de The advent of modern organometallic catalysis dramatically expanded the synthetic scope of alkynes. The development of reactions like the palladium-catalyzed Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, was a major breakthrough, overcoming previous limitations in forming sp-sp² carbon-carbon bonds. wiley-vch.de Today, alkynes are recognized as indispensable building blocks in organic chemistry. numberanalytics.comrsc.org
Significance of this compound as a Versatile Synthetic Intermediate
This compound derives its significance from the powerful combination of these two historically important functional groups within a single, relatively simple molecule. This duality makes it a highly valuable and versatile intermediate for the synthesis of more complex structures, particularly in the fields of natural products and medicinal chemistry. myskinrecipes.com It allows for the sequential or orthogonal application of both enolate and alkyne chemistry.
A notable application of this compound is in the synthesis of (Z)-pyrethrolone, a key component of the natural insecticide pyrethrin. arkat-usa.org In a modified synthesis, researchers utilized this compound as a crucial intermediate to ensure regioselectivity.
The synthesis of the intermediate itself is a prime example of classical enolate chemistry. It is prepared via the alkylation of the mixed metal dianion of ethyl acetoacetate. First, ethyl acetoacetate is treated with sodium hydride (NaH) to form the sodium enolate, followed by treatment with n-butyllithium (n-BuLi) at low temperature to generate a second anionic site at the terminal methyl group. This dianion is then alkylated with propargyl bromide to furnish this compound in a good yield of 76% after purification. arkat-usa.org
Table 2: Research Highlight: Synthesis of this compound
| Step | Reagents | Temperature | Outcome | Yield |
|---|---|---|---|---|
| 1. Enolate Formation | Sodium Hydride (60% in mineral oil) in dry THF | -15 °C | Formation of sodium enolate | - |
| 2. Dianion Formation | n-Butyl Lithium (2.5 M in hexanes) | -78 °C | Formation of terminal lithium enolate | - |
| 3. Alkylation | Propargyl Bromide (80% wt in toluene) | -78 °C to room temp. | Alkylation with propargyl bromide | - |
Following its synthesis, the this compound is subjected to hydrolysis under basic conditions (NaOH), followed by a carefully controlled decarboxylative aldol (B89426) addition with methylglyoxal (B44143). This sequence yields another key intermediate, 3-Hydroxy-8-nonyne-2,5-dione, demonstrating the utility of the β-keto ester portion of the molecule. arkat-usa.org This example highlights how this compound serves as a linchpin, connecting simple starting materials to complex synthetic targets through a predictable and high-yielding reaction sequence. Its ability to participate in diverse reactions like cycloadditions and cross-coupling makes it a valuable precursor for fine chemicals and bioactive compounds. myskinrecipes.comaxispharm.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl acetoacetate |
| (Z)-pyrethrolone |
| Pyrethrin |
| Sodium hydride |
| n-Butyllithium |
| Propargyl bromide |
| Methylglyoxal |
| 3-Hydroxy-8-nonyne-2,5-dione |
| Acetylene |
| Dimethyl 3-oxoglutarate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxohept-6-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-5-6-8(10)7-9(11)12-4-2/h1H,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFEVKZEMUCTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35116-07-5 | |
| Record name | ethyl 3-oxohept-6-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of Ethyl 3 Oxohept 6 Ynoate
Alkylation-Based Synthetic Routes
The most prominent and well-documented synthetic approaches toward Ethyl 3-oxohept-6-ynoate rely on the alkylation of enolates. This strategy involves the formation of a nucleophilic enolate from a β-keto ester, which then reacts with an appropriate electrophile to form a new carbon-carbon bond. libretexts.org
Enolate alkylation strategies are central to the synthesis of derivatives of ethyl acetoacetate (B1235776). wikipedia.org These reactions involve the deprotonation of the α-carbon, situated between the two carbonyl groups, to form a resonance-stabilized enolate. slideshare.netwikipedia.org This nucleophilic enolate can then react with an alkyl halide in an S(_N)2 reaction to yield an α-substituted product. libretexts.orglibretexts.org
The acetoacetic ester synthesis provides a direct route to ketones from ethyl acetoacetate. wikipedia.orglibretexts.org The synthesis of this compound is a specific application of this methodology, where ethyl acetoacetate is alkylated using a propargyl halide, such as propargyl bromide. nih.govnih.gov A critical feature of this particular synthesis is the use of a dianion intermediate to achieve alkylation at the terminal methyl group rather than the α-carbon, which is necessary to form the seven-carbon chain of the target molecule. wikipedia.org
Enolate Alkylation Strategies
Alkylation of Ethyl Acetoacetate with Propargyl Halides
Generation of Lithium Enolates
The generation of the correct nucleophile is a crucial step that dictates the outcome of the synthesis. For the preparation of this compound, a specific dianion is required. wikipedia.org This is typically achieved through a sequential deprotonation process:
Formation of the α-Anion: First, a moderately strong base, such as sodium hydride (NaH), is used to deprotonate the highly acidic α-carbon (the CH(_2) group between the two carbonyls), forming a sodium enolate. wikipedia.org This is the classical first step in acetoacetic ester synthesis. libretexts.org
Formation of the γ-Anion (Dianion): A much stronger base, typically an organolithium reagent like n-butyllithium (n-BuLi), is then added at a very low temperature (e.g., -78 °C). This strong base removes a proton from the terminal methyl group (the γ-carbon), creating a dianion where the more reactive, terminal carbanion is a lithium enolate. wikipedia.org This dianion has nucleophilic centers at both the α- and γ-carbons. wikipedia.org The subsequent alkylation occurs preferentially at the more reactive terminal carbon. wikipedia.org
While not the direct route to the specific dianion needed for this synthesis, the use of lithium diisopropylamide (LDA) is a common and highly effective method for generating lithium enolates from carbonyl compounds quantitatively and irreversibly at low temperatures. makingmolecules.com LDA is a strong, sterically hindered, non-nucleophilic base, which makes it ideal for creating enolates without competing nucleophilic addition reactions. makingmolecules.comyoutube.com
Optimization of Reaction Conditions (e.g., Solvents, Bases, Temperature)
The success of the alkylation reaction is highly dependent on carefully controlled reaction conditions to maximize the yield of the desired C-alkylated product and minimize side reactions. 182.160.97researchgate.net
Bases: The choice of base is critical for efficient enolate formation. researchgate.net For the specific synthesis of this compound, a sequential addition of NaH and n-BuLi is employed to generate the necessary dianion. wikipedia.org In general enolate alkylations, weaker bases like sodium ethoxide can be used, but this often results in an equilibrium mixture of the starting material and the enolate. libretexts.org182.160.97 Stronger bases like LDA or lithium hexamethyldisilazide (LiHMDS) are preferred for achieving complete and rapid deprotonation, especially at low temperatures. makingmolecules.com
Solvents: Anhydrous, aprotic polar solvents are required to prevent the protonation of the highly reactive enolate and organolithium intermediates. Tetrahydrofuran (THF) is a commonly used solvent for this reaction. researchgate.net
Temperature: Low temperatures are essential for controlling the reaction. The initial formation of the sodium enolate may be performed at a slightly higher temperature (e.g., -15 °C), but the subsequent dianion formation with n-BuLi and the final alkylation step are typically carried out at very low temperatures, such as -78 °C. These low temperatures enhance the stability of the organolithium intermediates and improve the selectivity of the reaction by minimizing side reactions. makingmolecules.com
The following table summarizes the optimized conditions for the key steps in the synthesis of this compound via dianion alkylation.
| Step | Base | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| 1. Enolate Formation | Sodium Hydride (NaH) | Dry THF | -15 °C | Generation of the initial sodium enolate at the α-carbon. |
| 2. Dianion Formation | n-Butyl Lithium (n-BuLi) | Dry THF | -78 °C | Deprotonation of the terminal methyl group to form the dianion. |
| 3. Alkylation | Propargyl Halide | Dry THF | -78 °C to Room Temp | Nucleophilic attack by the terminal carbanion on the electrophile. |
While general methods for the asymmetric alkylation of β-keto esters have been developed, often employing chiral phase-transfer catalysts or chiral auxiliaries, specific literature detailing a stereoselective synthesis of this compound is not widely available. researchgate.net Enantioselective copper-catalyzed decarboxylative propargylic alkylation of propargyl β-ketoesters has been reported, but this represents a different synthetic strategy. nih.gov The development of a stereoselective route for the direct alkylation of the ethyl acetoacetate dianion with a propargyl halide remains a specialized area of research.
The alkylation of the ethyl acetoacetate dianion with propargyl halides stands as the most prominently documented synthetic methodology for preparing this compound. wikipedia.org While other carbon-carbon bond-forming reactions are fundamental to organic chemistry, this specific enolate-based strategy is particularly effective for constructing the unique keto-alkyne structure of the target molecule.
Esterification Reactions from Precursor Carboxylic Acids
While the direct synthesis of this compound is often achieved through other means, such as the alkylation of ethyl acetoacetate, a valid synthetic approach involves the esterification of its corresponding carboxylic acid, 3-oxohept-6-ynoic acid. This method, primarily an application of the classic Fischer-Speier esterification, involves the reaction of the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst.
3-oxohept-6-ynoic acid + Ethanol ⇌ this compound + Water
The mechanism of this acid-catalyzed esterification proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄) or a sulfonic acid like p-toluenesulfonic acid (p-TSA), enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming the protonated ester.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.
It is important to note that β-keto acids, such as 3-oxohept-6-ynoic acid, can be susceptible to decarboxylation (loss of CO₂) upon heating. Therefore, the reaction conditions for the esterification must be carefully controlled to minimize this side reaction. Milder reaction conditions, such as using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can also be employed to facilitate the esterification under less harsh conditions, thereby preserving the β-keto acid structure.
Considerations for Yield and Purity in Laboratory and Industrial Scale Synthesis
Optimizing the yield and purity of this compound is a critical aspect of its synthesis, with different considerations for laboratory and industrial production.
Laboratory Scale Synthesis:
On a laboratory scale, the focus is often on achieving high purity and confirming the structure of the synthesized compound. Several factors can be manipulated to maximize the yield of the esterification reaction:
Use of Excess Reactant: According to Le Châtelier's principle, using a large excess of one of the reactants, typically the more readily available and less expensive ethanol, can drive the equilibrium towards the formation of the ester.
Removal of Water: The removal of water, a product of the reaction, will also shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like toluene (B28343), or by using a dehydrating agent.
Choice of Catalyst: The selection of an appropriate acid catalyst and its concentration is crucial. While stronger acids can accelerate the reaction, they may also promote side reactions.
Reaction Temperature and Time: The reaction is typically heated to reflux to increase the reaction rate. The optimal reaction time needs to be determined experimentally to ensure maximum conversion without significant decomposition of the product.
Purification at the laboratory scale is commonly achieved through techniques such as column chromatography on silica (B1680970) gel or distillation under reduced pressure to isolate the pure ester from unreacted starting materials, byproducts, and the catalyst.
Industrial Scale Synthesis:
On an industrial scale, the economic viability of the process becomes a primary concern, alongside product quality. The considerations for yield and purity are therefore intertwined with process efficiency and cost-effectiveness.
| Consideration | Laboratory Scale Approach | Industrial Scale Approach |
| Reactant Stoichiometry | Use of a large excess of one reactant to drive the reaction to completion. | Optimization of molar ratios to balance reaction yield with the cost of raw materials and recycling of unreacted starting materials. |
| Water Removal | Dean-Stark apparatus or chemical drying agents. | Continuous removal of water through reactive distillation or membrane separation to improve process efficiency. |
| Catalyst | Homogeneous acid catalysts (e.g., H₂SO₄, p-TSA). | Heterogeneous solid acid catalysts are often preferred for ease of separation and reusability, reducing waste and purification costs. |
| Purification | Column chromatography, distillation. | Fractional distillation is the primary method for large-scale purification due to its scalability and cost-effectiveness. |
| Process Control | Manual monitoring of reaction progress (e.g., TLC). | Automated process control systems to monitor and adjust parameters like temperature, pressure, and flow rates for consistent product quality and safety. |
The choice of synthetic route on an industrial scale often favors methods that are more atom-economical and involve fewer steps. Therefore, the direct alkylation of readily available ethyl acetoacetate is often a more commercially attractive route than the synthesis and subsequent esterification of 3-oxohept-6-ynoic acid.
Chemical Transformations and Mechanistic Investigations of Ethyl 3 Oxohept 6 Ynoate
Reactivity of the β-Keto Ester Moiety
The β-keto ester portion of the molecule is characterized by an ethyl ester group and a ketone at the C-3 position. The carbon atom situated between these two carbonyl groups (the α-carbon) exhibits enhanced acidity, making it a key site for enolate formation. Both carbonyl groups are also susceptible to nucleophilic attack and other carbonyl-specific reactions.
Carbonyl Reductions to Hydroxyl-Containing Derivatives
The reduction of the carbonyl groups in Ethyl 3-oxohept-6-ynoate can yield different hydroxyl-containing products depending on the choice of reducing agent. wikipedia.org Aldehydes and ketones are generally more reactive towards reduction than esters. libretexts.org Therefore, selective reduction of the ketone can be achieved using milder reagents, while stronger reagents will reduce both the ketone and the ester functionalities.
Common hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones and aldehydes. libretexts.org In the case of this compound, NaBH₄ would preferentially reduce the C-3 ketone to a secondary alcohol, leaving the ester group intact. In contrast, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and ketones. libretexts.orglibretexts.org Treatment of this compound with LiAlH₄ would result in the reduction of the ketone to a secondary alcohol and the ethyl ester to a primary alcohol, yielding a diol.
Table 1: Selective Reduction of this compound
| Reagent | Reactive Site(s) | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | C-3 Ketone | Ethyl 3-hydroxyhept-6-ynoate |
The mechanism of these reductions involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product. libretexts.org
Enolate Chemistry and Nucleophilic Additions
The protons on the α-carbon (C-2) of this compound are significantly acidic (pKa ≈ 11-13) due to the electron-withdrawing effects of the two adjacent carbonyl groups. libretexts.org This acidity allows for easy deprotonation by a suitable base, such as an alkoxide, to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent carbon nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, most notably nucleophilic additions like alkylation. researchgate.net
In a typical enolate alkylation, the β-keto ester is treated with a base like sodium ethoxide to generate the enolate, which is then exposed to an electrophilic alkyl halide. libretexts.orgyoutube.com The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic α-carbon of the enolate attacks the alkyl halide, displacing the halide leaving group. youtube.com This process is highly effective for primary and methyl halides; secondary halides react poorly, and tertiary halides are unsuitable due to competing elimination reactions. libretexts.org
Table 2: Representative Enolate Alkylation of this compound
| Base | Alkyl Halide (R-X) | Product |
|---|---|---|
| Sodium Ethoxide (NaOEt) | Iodomethane (CH₃I) | Ethyl 2-methyl-3-oxohept-6-ynoate |
| Sodium Ethoxide (NaOEt) | Benzyl Bromide (BnBr) | Ethyl 2-benzyl-3-oxohept-6-ynoate |
The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures complete and rapid conversion to the enolate, which can be beneficial for preventing side reactions. youtube.com
Hydrolysis of the Ester Functionality
The ethyl ester group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is a standard transformation for esters. However, for β-keto esters, the resulting β-keto acid is often unstable and prone to decarboxylation (loss of CO₂) upon heating. libretexts.orglibretexts.org
Ketone Protection and Deprotection Strategies (e.g., Cyclic Acetal (B89532)/Dioxolane Formation)
In multi-step syntheses, it is often necessary to selectively react one functional group while leaving another unaffected. youtube.com Given the reactivity of the ketone in this compound, it may need to be "protected" to prevent it from reacting with certain reagents, such as strong nucleophiles or reducing agents intended for the ester or alkyne moieties. youtube.com
A common strategy for protecting ketones is the formation of a cyclic acetal, often a 1,3-dioxolane. organic-chemistry.org This is achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). youtube.com The reaction is reversible, and water is typically removed to drive the equilibrium towards the protected acetal. organic-chemistry.org Cyclic acetals are stable towards bases, nucleophiles, and hydride reducing agents. organic-chemistry.orgyoutube.com The ketone can be regenerated (deprotection) by treating the acetal with aqueous acid. youtube.comorganic-chemistry.org
Table 3: Protection and Deprotection of the Ketone in this compound
| Step | Reagents | Intermediate/Product |
|---|---|---|
| Protection | Ethylene glycol, p-toluenesulfonic acid (cat.), Toluene (B28343) (reflux) | Ethyl 2-(but-3-yn-1-yl)-2-methyl-1,3-dioxolane-4-carboxylate |
Reactivity of the Terminal Alkyne Moiety
The terminal alkyne group provides a second site of reactivity, which can be addressed independently of the β-keto ester, allowing for orthogonal synthetic strategies.
Cycloaddition Reactions (e.g., Click Chemistry)
The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions. axispharm.com One of the most prominent examples is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.org
The reaction is known for its high yield, mild reaction conditions, and exceptional functional group tolerance. organic-chemistry.org this compound can be reacted with a variety of organic azides in the presence of a copper(I) catalyst (often generated in situ from a copper(II) salt like CuSO₄ and a reducing agent like sodium ascorbate) to produce highly functionalized triazole derivatives. This reaction is a powerful tool for linking the this compound framework to other molecules in fields like medicinal chemistry and materials science. nih.gov
Cross-Coupling Reactions
The terminal alkyne of this compound is a key functional group for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. The Sonogashira coupling is a particularly relevant transformation for this substrate. wikipedia.orgorganic-chemistry.org
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orglibretexts.org For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the terminus of the seven-carbon chain, providing access to a wide array of more complex derivatives.
The general catalytic cycle for the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl/vinyl halide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. libretexts.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst. libretexts.org
While specific examples utilizing this compound are not extensively documented in dedicated studies, the reaction conditions are well-established for similar terminal alkynes.
Table 1: Representative Conditions for Sonogashira Coupling of Terminal Alkynes This table presents typical conditions used for Sonogashira coupling reactions with substrates analogous to this compound.
| Catalyst System | Base | Solvent | Temperature | Typical Yields |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (TEA) or Diisopropylamine (DIPA) | THF or DMF | Room Temp. to 55°C | 72-99% |
| Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Acetonitrile (B52724) | 80°C | High |
| PdCl₂(PPh₃)₂ (Copper-free) | Tetrabutylammonium fluoride (B91410) (TBAF) | THF / H₂O | Room Temp. | Good to Excellent |
Nucleophilic and Electrophilic Additions to the Alkyne
The electron-deficient nature of the alkyne in this compound, due to the adjacent carbonyl group's electron-withdrawing effect, makes it susceptible to nucleophilic attack. Conversely, as with all alkynes, it can also undergo electrophilic additions.
Nucleophilic Additions: Nucleophiles can add to the triple bond in a conjugate or Michael-type fashion. nih.govresearchgate.net This reactivity is particularly pronounced for soft nucleophiles like thiols and amines. The addition typically follows an anti-addition pathway, leading to the formation of a vinyl derivative.
Thiol-yne Reaction: The addition of thiols to activated alkynes is a highly efficient reaction that can often proceed under catalyst-free conditions or with base catalysis. nih.gov The reaction of this compound with a thiol (R-SH) would be expected to yield an enone product, with the sulfur atom adding to the carbon distal to the carbonyl group. Base catalysis, using amines, increases the concentration of the more nucleophilic thiolate anion, accelerating the reaction. nih.gov
Aza-Michael Addition: Amines can also add to the alkyne moiety. researchgate.netmdpi.com This reaction is a powerful tool for synthesizing β-enaminones, which are valuable synthetic intermediates. The reaction of primary or secondary amines with this compound would lead to the corresponding 3-amino-substituted enone derivatives. Lewis acids or other catalysts can be employed to activate the alkyne and facilitate the addition of less nucleophilic amines. researchgate.net
Electrophilic Additions: The alkyne triple bond can react with electrophiles. These reactions typically proceed through a vinyl cation intermediate.
Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide adding to the internal carbon of the original alkyne.
Halogenation: The addition of halogens (X₂) such as Br₂ or Cl₂ would lead to di- and tetra-halogenated products, depending on the stoichiometry of the reagents used.
Tandem and Cascade Reactions Involving Multiple Functional Groups
The coexistence of the β-keto ester and the alkyne allows for elegant tandem or cascade reactions where multiple bonds are formed in a single operation.
While the alkyne itself can act as a Michael acceptor, the β-keto ester moiety is a classic precursor to Michael donors. Treatment of this compound with a base generates a stabilized enolate at the C-2 position. This enolate can then participate as a nucleophile in a Michael addition reaction with an α,β-unsaturated carbonyl compound. This allows for the elaboration of the carbon skeleton at the α-position of the ester group, while leaving the alkyne available for subsequent transformations.
Intramolecular reactions of this compound or its derivatives are powerful methods for constructing cyclic compounds. The alkyne can be attacked by a nucleophile generated elsewhere in the molecule, often triggered by a catalyst.
Gold-Catalyzed Cyclizations: Cationic gold(I) catalysts are particularly effective at activating alkynes towards intramolecular nucleophilic attack. nih.govbeilstein-journals.orgorganic-chemistry.org For a derivative of this compound containing a tethered nucleophile (e.g., a hydroxyl group introduced by reduction of the ketone), gold catalysis could facilitate an endo- or exo-dig cyclization to form heterocyclic structures like furans or pyrans. mdpi.comnih.gov For instance, the cyclization of γ-hydroxyalkynones, compounds structurally related to a reduced form of this compound, is a known method for synthesizing 3(2H)-furanones. organic-chemistry.org
Pauson-Khand Reaction (PKR): This is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes, to form a cyclopentenone. wikipedia.orgnih.gov An intramolecular version of this reaction is possible if the alkene is tethered to the alkyne. A derivative of this compound, where an alkene is introduced (e.g., by allylation at the C-2 position), could undergo an intramolecular PKR to construct a bicyclic system containing a cyclopentenone fused to another ring. thieme-connect.descripps.educore.ac.uk
Table 2: Examples of Intramolecular Cyclization Reactions on Related Substrates
| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Typical Yields |
|---|---|---|---|---|
| Gold-Catalyzed Hydroalkoxylation | γ-Hydroxyalkynone | (Ph₃PAu)NTf₂ | 3(2H)-Furanone | 55-94% |
| Intramolecular Pauson-Khand | 1,6-Enyne | Co₂(CO)₈, NMO | Bicyclic Cyclopentenone | High |
| Manganese(III)-Mediated Radical Cyclization | 2-(Alkynamido)malonate | Mn(OAc)₃ | Spirocyclic Lactone | Good |
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all reactants, are highly efficient. nih.gov this compound is an excellent candidate for such reactions due to its multiple reactive sites.
Pyridine (B92270) Synthesis: A classic example is the Hantzsch pyridine synthesis or related methodologies. This compound could potentially serve as the 1,3-dicarbonyl component. A reaction involving an aldehyde, an ammonia (B1221849) source (like ammonium (B1175870) acetate), and this compound could, in principle, lead to highly substituted pyridine derivatives, although the reactivity of the alkyne under these conditions would need to be considered. More modern MCRs for pyridine synthesis often utilize [4+2] cycloadditions where the substrate could act as a dienophile or part of the diene after an initial transformation. nih.govdntb.gov.ua
Mechanistic Studies of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this compound are scarce, insights can be drawn from computational studies on related systems.
Mechanism of Gold-Catalyzed Cyclization: The mechanism of gold(I)-catalyzed intramolecular cyclization of hydroxy-alkynones is believed to involve the coordination of the cationic gold(I) species to the alkyne. This coordination acts as a soft Lewis acid, increasing the electrophilicity of the alkyne and making it susceptible to attack by the tethered hydroxyl group. organic-chemistry.org This is followed by protodeauration to release the cyclic product and regenerate the gold catalyst.
Density Functional Theory (DFT) Studies: DFT calculations on related systems provide valuable insights. For instance, studies on the activation of α,β-unsaturated ketones in superacids reveal how protonation or Lewis acid coordination enhances their electrophilicity, a principle that applies to the activation of the enone system that can be formed from this compound. rsc.org DFT has also been used to investigate alkyne-to-vinylidene isomerizations mediated by metal complexes, which can be a competing pathway in some catalytic reactions involving terminal alkynes. nih.govrsc.org Such studies help elucidate the preference for certain reaction pathways by calculating the energies of transition states and intermediates. For the β-keto ester part, DFT studies on keto-enol tautomerism can predict the relative stability of the tautomers under various conditions, which influences the formation and reactivity of the corresponding enolate. researchgate.net
Elucidation of Reaction Pathways and Intermediates
The reactivity of this compound is largely dictated by its two primary functional groups. The β-keto ester portion possesses acidic α-protons, facilitating the formation of a resonance-stabilized enolate, a potent nucleophile for carbon-carbon bond formation. Simultaneously, the terminal alkyne's acidic proton allows for the generation of a metal acetylide, another key nucleophilic intermediate. The triple bond itself is a site of high electron density, prone to various addition and metal-catalyzed coupling reactions.
A common synthetic pathway to this compound starts from ethyl acetoacetate (B1235776). The process involves the formation of a mixed metal dianion intermediate. Initially, treatment with sodium hydride generates the 1,3-dicarbonyl enolate. Subsequent treatment with n-butyllithium (n-BuLi) at low temperatures produces the terminal lithium enolate dianion. arkat-usa.org This dianion is then alkylated with an electrophile like propargyl bromide to yield this compound. arkat-usa.orguni-muenchen.de
Once formed, this compound serves as a crucial building block. For instance, in a modified synthesis of (Z)-pyrethrolone, the ethyl ester is first hydrolyzed using aqueous sodium hydroxide. arkat-usa.org The reaction mixture is then carefully acidified to a pH of approximately 5. This is followed by the addition of sodium dithionite (B78146) and toluene, and then a dropwise addition of an aqueous solution of methylglyoxal (B44143). This sequence generates a critical dione (B5365651) intermediate, 3-hydroxy-8-nonyne-2,5-dione, which is essential for the subsequent steps of the synthesis. arkat-usa.org
The molecule can also participate in more complex cascade reactions. In one such pathway, it reacts with a diene in a process that can be initiated by a Lewis acid. pkusz.edu.cn The reaction proceeds through a series of bond-forming events, although specific intermediates, such as those arising from a direct double Michael reaction pathway, may not always be observed under certain conditions. pkusz.edu.cn The ketone moiety can also engage in intramolecular reactions, such as cyclizing with a Lewis acid-activated alkyne to form a cyclic enol ether intermediate, which can then be hydrolyzed to a methyl ketone. pkusz.edu.cn
Influence of Catalysis on Reactivity and Selectivity
Catalysis plays a pivotal role in directing the reaction pathways of this compound, influencing both its reactivity and the selectivity of the products formed. The choice of catalyst and reaction conditions can determine which functional group of the molecule participates in the reaction and the nature of the transformation.
In a notable example, the dual-mode Lewis acid-induced cascade cyclization of an enone derived from this compound with a diene was extensively studied. pkusz.edu.cn The screening of various Lewis acids revealed significant differences in product outcomes. For instance, indium(III) catalysts like InCl₃, InBr₃, and In(OTf)₃ predominantly led to the formation of a methyl ketone side product. This occurs through the hydration of the alkyne moiety, a reaction pathway favored by these catalysts even under anhydrous conditions. pkusz.edu.cn In contrast, zinc(II)-based Lewis acids, particularly ZnBr₂, proved to be optimal for the desired cascade cyclization, affording the cyclized product in good yield and high diastereoselectivity when dichloromethane (B109758) (CH₂Cl₂) was used as the solvent. pkusz.edu.cn Other solvents such as THF, 1,4-dioxane, and toluene failed to yield the desired product. pkusz.edu.cn
The table below summarizes the screening of various Lewis acids for the cascade cyclization reaction, highlighting the catalyst's effect on the product yield.
| Catalyst | Solvent | Yield of Cyclized Product (6a) | Yield of Side Product (7) | Reference |
|---|---|---|---|---|
| InCl₃ | Acetonitrile | - | 80% | pkusz.edu.cn |
| InBr₃ | Acetonitrile | Trace | 60% | pkusz.edu.cn |
| In(OTf)₃ | Acetonitrile | - | 90% | pkusz.edu.cn |
| ZnBr₂ | CH₂Cl₂ | Good Yield | - | pkusz.edu.cn |
| ZnBr₂ | Chloroform | Similar to CH₂Cl₂ | - | pkusz.edu.cn |
| ZnBr₂ | THF | No Product | - | pkusz.edu.cn |
Furthermore, catalytic optimization has been applied to other transformations. In a reduction reaction involving a derivative of this compound, the amount of activated zinc catalyst required was successfully reduced from over 150 equivalents to just 20, mitigating the generation of heavy metal waste without compromising the reaction's efficacy. arkat-usa.org
Computational and Theoretical Insights into Reaction Mechanisms
Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the reaction mechanisms involving this compound, explaining the experimentally observed reactivity and selectivity. These theoretical investigations help to rationalize the influence of different catalysts on reaction pathways.
In the context of the Lewis acid-induced cascade cyclization, DFT calculations were employed to compare the mechanisms of reactions catalyzed by In(III), Zn(II), and Al(III). pkusz.edu.cn The calculations revealed that with InCl₃, the activation free energy and the reaction free energy for an intramolecular heterocyclization—where the ketone oxygen attacks the activated alkyne—are significantly lower than those for the desired carbocyclization pathway. This theoretical result strongly supports the experimental observation that InCl₃ preferentially mediates the formation of a cyclic enol ether intermediate, which upon hydrolysis leads to the observed methyl ketone side product. pkusz.edu.cn
Conversely, the DFT results indicated that ZnCl₂ activates the desired carbocyclization process both kinetically and thermodynamically. pkusz.edu.cn This means the energy barrier to the carbocyclization is lower, and the product is more stable compared to the alternative heterocyclization pathway when zinc is the catalyst. This computational finding aligns perfectly with the experimental outcome where ZnBr₂ selectively catalyzes the desired cascade reaction. The AlMe₂Cl-mediated heterocyclization was found to be highly unfavorable, similar to the case with ZnCl₂. pkusz.edu.cn These theoretical insights are crucial for understanding the subtle factors that govern catalytic selectivity and for the rational design of future synthetic methodologies.
Applications of Ethyl 3 Oxohept 6 Ynoate in Complex Molecular Synthesis
Role in Total Synthesis Efforts
The strategic placement of reactive functional groups within Ethyl 3-oxohept-6-ynoate makes it an important intermediate in the total synthesis of intricate molecular architectures.
Precursor for Natural Product Synthesis (e.g., Pyrethrolone)
This compound serves as a key intermediate in a modified and regioselective synthesis of (Z)-pyrethrolone, a core component of the natural pyrethrin insecticides. arkat-usa.org The synthesis begins with the readily available and low-cost ethyl acetoacetate (B1235776). arkat-usa.org Treatment of ethyl acetoacetate with sodium hydride followed by n-butyllithium generates a mixed metal dianion. This dianion is then alkylated with propargyl bromide to produce this compound in a good yield. arkat-usa.org
This intermediate is then subjected to a modified decarboxylative aldol (B89426) process. arkat-usa.org The ethyl ester is first hydrolyzed under basic conditions using sodium hydroxide. After acidification, a subsequent aldol reaction with methylglyoxal (B44143) is performed. arkat-usa.org The use of this compound in this process allows for regioselective control, as there is only a single site of reactivity for the aldol addition. arkat-usa.org
| Step | Reagents and Conditions | Product | Yield |
| 1 | 1. Sodium Hydride, 2. n-BuLi | Mixed metal dianion of ethyl acetoacetate | - |
| 2 | Propargyl bromide | This compound | 76% |
| 3 | 1. 10% wt Sodium Hydroxide, 2. 1 M Hydrochloric Acid, 3. Sodium dithionite (B78146), Toluene (B28343), 4. Methylglyoxal | 3-Hydroxy-8-nonyne-2,5-dione (Pyrethrolone precursor) | 62% |
Building Block for Polycyclic and Heterocyclic Frameworks
The dual functionality of this compound makes it a valuable building block for the construction of diverse polycyclic and heterocyclic systems. The β-ketoester moiety is a classic precursor for the synthesis of heterocycles like pyridines. ijpsonline.comorganic-chemistry.org For instance, in reactions analogous to the Hantzsch pyridine (B92270) synthesis, the active methylene (B1212753) group of the ketoester can undergo condensation with an aldehyde and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.
Furthermore, the terminal alkyne group is a versatile handle for cycloaddition reactions. It can participate in [3+2] cycloadditions with azides to form triazoles or in Diels-Alder reactions with suitable dienes to construct six-membered rings, which are foundational steps in the assembly of many polycyclic frameworks.
Intermediate for Complex Fused Ring Systems (e.g., Hydropentalenes)
This compound is a suitable precursor for constructing complex fused ring systems, such as hydropentalenes, through reactions like the Pauson-Khand reaction. wikipedia.orgthieme-connect.de The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone in a single step. wikipedia.orgscripps.eduorganic-chemistry.org This reaction is highly effective for creating five-membered rings, which form the core of hydropentalene structures.
In a potential synthetic route, the terminal alkyne of this compound would first form a hexacarbonyl dicobalt complex. wikipedia.org This complex would then react with an alkene (either inter- or intramolecularly) and carbon monoxide to generate the fused cyclopentenone ring characteristic of hydropentalene precursors. The reaction's ability to form two rings in an intramolecular fashion makes it particularly useful for synthesizing complex, fused bicyclic systems. wikipedia.org
Development of Advanced Chemical Probes and Tools
The unique reactivity of this compound has been exploited in the synthesis of sophisticated molecular probes for studying biological systems.
Synthesis of Photoaffinity Probes
This compound is a starting material for the synthesis of photoaffinity probes, which are used to identify and map interactions between small molecules and their biological targets, such as proteins. nih.govnih.gov A key feature of these probes is a photo-reactive group, like a diazirine, that can form a covalent bond with a target molecule upon UV irradiation.
The synthesis of a specific diazirine-containing photo-crosslinking reagent begins with this compound. nih.gov The ketone is first protected as a dioxolane. The ester group is then reduced to a primary alcohol, which is subsequently converted into a mesylate and then an azide (B81097). A Staudinger reaction followed by a multi-step transformation converts the azide into the photo-reactive diazirine moiety, demonstrating the utility of this compound as a scaffold for these complex tools. nih.gov
| Step | Starting Material | Key Reagents | Product |
| 1 | This compound | Ethylene (B1197577) glycol, Triethyl orthoformate, p-Toluenesulfonic acid | Ethyl 2-(2-(but-3-yn-1-yl)-1,3-dioxolan-2-yl)acetate |
| 2 | Product of Step 1 | Lithium aluminum hydride | 2-(2-(But-3-yn-1-yl)-1,3-dioxolan-2-yl)ethanol |
| 3 | Product of Step 2 | p-Toluenesulfonic acid, Acetone | 1-Hydroxyhept-6-yn-3-one |
Precursors for Cysteine-Specific Labels in Chemical Proteomics
The terminal alkyne of this compound serves as a crucial functional handle for developing cysteine-specific labels used in chemical proteomics. nih.govresearchgate.net These labels are designed to covalently modify cysteine residues in proteins, allowing for their identification and quantification in complex biological samples.
Starting from this compound, a multi-step synthesis can produce advanced chemical probes that contain both a cysteine-reactive group (like a maleimide (B117702) or a methanethiosulfonate) and a photo-crosslinking diazirine. nih.govrsc.org The alkyne group in the initial structure is preserved throughout the synthesis and can be used as a bio-orthogonal handle for "click" chemistry. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, which facilitate the detection and isolation of labeled proteins. nih.gov
Applications in Bioorthogonal Chemistry Methodologies
The terminal alkyne moiety within this compound makes it a molecule of significant interest for bioorthogonal chemistry. This field involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The alkyne group is a key participant in "click chemistry," a set of powerful, reliable, and selective reactions. axispharm.com
Specifically, the terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions form stable triazole linkages and are central to many bioorthogonal applications, such as labeling and tracking biomolecules. The presence of both the reactive alkyne and the β-keto ester in this compound offers the potential for sequential or orthogonal chemical strategies, where one part of the molecule can be reacted selectively while the other remains available for subsequent transformations. For instance, the alkyne could be used in a bioorthogonal "click" reaction, with the resulting product then being further modified through the chemistry of the β-keto ester.
Contribution to the Synthesis of Diverse Pharmaceutical and Agrochemical Intermediates
This compound serves as a crucial building block in the synthesis of both agrochemical and pharmaceutical intermediates. Its utility stems from the strategic placement of its functional groups, which allows for controlled and regioselective reactions.
A notable application in the agrochemical sector is its role as a key intermediate in a modified synthesis of (Z)-pyrethrolone. (Z)-pyrethrolone is a primary component of pyrethrin, a natural insecticide derived from chrysanthemums. The synthesis utilizes this compound to ensure regioselectivity, a critical factor in achieving the desired biologically active molecule.
In the pharmaceutical realm, the compound is highly valued for its ability to act as a precursor to complex bioactive molecules and heterocycles, which are foundational structures in drug discovery. myskinrecipes.comaxispharm.com The ketone functional group is a common pharmacophore, a molecular feature responsible for a drug's biological activity, further enhancing its utility in medicinal chemistry. axispharm.com
Table 1: Synthesis of (Z)-pyrethrolone Intermediate
| Step | Reactants | Reagents | Product | Yield | Reference |
| 1 | Ethyl acetoacetate | 1. Sodium hydride (NaH)2. n-Butyllithium (n-BuLi)3. Propargyl bromide | This compound | 76% |
Innovation in Reaction Methodology Development
The distinct reactivity of the β-keto ester and alkyne functionalities in this compound makes it an excellent substrate for the development and innovation of new reaction methodologies.
This compound is a prototypical β-keto ester, a class of compounds widely used as substrates in organocatalytic transformations. Organocatalysis utilizes small organic molecules to catalyze chemical reactions, often providing high levels of stereoselectivity. The β-keto ester moiety possesses two key sites for activation:
Nucleophilic Activation: The protons on the α-carbon (the carbon between the two carbonyl groups) are acidic, allowing for the formation of a resonance-stabilized enolate under basic conditions. This enolate is a potent nucleophile that can participate in a variety of organocatalyzed carbon-carbon bond-forming reactions.
Electrophilic Activation: The ketone and ester carbonyl groups are electrophilic centers susceptible to nucleophilic attack.
This dual reactivity makes β-keto esters like this compound versatile building blocks in organocatalysis. They are frequently employed as nucleophiles in reactions such as Michael additions, providing a pathway to complex chiral molecules.
The structure of this compound is well-suited for asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement. Asymmetric reactions involving β-keto esters are common, often targeting the α-carbon or the keto group.
For example, the asymmetric reduction of the ketone at the C-3 position can lead to the formation of chiral β-hydroxy esters. Biocatalytic methods using whole-cell systems have been effectively used for the enantioselective reduction of similar β-keto esters, yielding products with high optical purity. Furthermore, the α-carbon can be functionalized enantioselectively through organocatalytic or metal-catalyzed reactions, establishing a chiral center at this position. The presence of the alkyne offers an additional handle for further stereocontrolled transformations.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This compound, with its combination of a β-dicarbonyl equivalent and an alkyne, is an ideal substrate for the microwave-assisted synthesis of various heterocyclic compounds.
The Hantzsch pyridine synthesis, a multi-component reaction, classically uses a β-keto ester (like ethyl acetoacetate), an aldehyde, and a nitrogen source to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.org This reaction is known to be significantly accelerated by microwave irradiation. mdpi.orgbeilstein-journals.org this compound could serve as the β-keto ester component in such a reaction, leading to the rapid synthesis of pyridines bearing a propargyl side chain.
Similarly, the Paal-Knorr synthesis condenses a 1,4-dicarbonyl compound with a primary amine or hydrazine (B178648) to form pyrroles or pyrazoles, respectively. wikipedia.org The β-keto alkyne structure of this compound can be effectively utilized in reactions with hydrazines to construct substituted pyrazoles, a common scaffold in pharmaceuticals. nih.govnih.govchim.it Microwave-assisted protocols for pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds and hydrazines are well-established, offering a rapid and efficient route to these important heterocycles. uit.no
Table 2: Potential Microwave-Assisted Heterocycle Syntheses
| Reaction Name | Substrate Class | Reagents | Potential Product from this compound |
| Hantzsch Synthesis | β-Keto ester | Aldehyde, Ammonia/Ammonium (B1175870) Acetate | Substituted Pyridine |
| Paal-Knorr Synthesis | 1,3-Dicarbonyl equivalent | Hydrazine | Substituted Pyrazole |
While the application of this compound in stereoselective radical reactions is an emerging area, its structure offers significant potential. The terminal alkyne is an excellent radical acceptor, and the activated methylene (α-carbon) can be a site for radical formation or reaction.
Radical cyclization reactions are a powerful tool in organic synthesis for constructing cyclic molecules. A radical could be generated elsewhere in a molecule and add to the alkyne of this compound in an intramolecular fashion. If guided by a chiral catalyst or auxiliary, such a cyclization could proceed stereoselectively, controlling the stereochemistry of the newly formed ring system. The development of methods to control the stereoselectivity of radical reactions is a major focus of modern synthetic chemistry, and versatile substrates like this compound are valuable probes for these new methodologies.
Analytical and Spectroscopic Methodologies for Research on Ethyl 3 Oxohept 6 Ynoate and Its Derivatives
Advanced Spectroscopic Techniques for Structural Characterization
The structural backbone of Ethyl 3-oxohept-6-ynoate, featuring a β-keto ester and a terminal alkyne, gives rise to a distinct spectroscopic fingerprint. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for mapping its atomic connectivity and identifying its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for elucidating the carbon-hydrogen framework of the molecule. In ¹H NMR spectroscopy, characteristic signals are expected that correspond to the different proton environments within this compound. These include the ethyl ester protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the protons on the carbon alpha to the two carbonyl groups, the methylene (B1212753) protons adjacent to the alkyne, and the terminal alkyne proton. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide a detailed picture of the molecule's structure.
¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. Distinct signals are anticipated for the two carbonyl carbons (ketone and ester), the two sp-hybridized carbons of the alkyne, the carbons of the ethyl group, and the methylene carbons in the chain. The chemical shifts of these signals are indicative of their electronic environment.
| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity | Assignment |
| H-2 | 3.4 - 3.6 | Singlet | -CO-CH₂-CO- |
| H-4 | 2.6 - 2.8 | Triplet | -CO-CH₂-CH₂- |
| H-5 | 2.4 - 2.6 | Doublet of Triplets | -CH₂-C≡CH |
| H-7 | 1.9 - 2.1 | Triplet | -C≡CH |
| Ethyl (-OCH₂CH₃) | 4.1 - 4.3 | Quartet | Methylene of ethyl ester |
| Ethyl (-OCH₂CH₃) | 1.2 - 1.4 | Triplet | Methyl of ethyl ester |
This table presents predicted ¹H NMR chemical shifts for this compound based on typical values for similar functional groups.
| Carbon (¹³C) | Typical Chemical Shift (ppm) | Assignment |
| C-1 (Ester C=O) | 165 - 175 | Ester Carbonyl |
| C-3 (Ketone C=O) | 200 - 210 | Ketone Carbonyl |
| C-2 | 45 - 55 | -CO-CH₂-CO- |
| C-4 | 35 - 45 | -CO-CH₂-CH₂- |
| C-5 | 15 - 25 | -CH₂-C≡CH |
| C-6 | 80 - 90 | -C≡CH |
| C-7 | 70 - 80 | -C≡CH |
| Ethyl (-OCH₂CH₃) | 60 - 65 | Methylene of ethyl ester |
| Ethyl (-OCH₂CH₃) | 13 - 15 | Methyl of ethyl ester |
This table presents predicted ¹³C NMR chemical shifts for this compound based on typical values for similar functional groups.
Infrared (IR) Spectroscopy is a powerful technique for the identification of functional groups. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the ester and ketone carbonyl groups, as well as the carbon-carbon triple bond and the terminal alkyne C-H bond. The precise frequencies of these absorptions can provide information about the molecular environment of these functional groups.
| Functional Group | Vibrational Mode | Typical IR Absorption Frequency (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C=O (Ketone) | Stretch | 1710 - 1725 |
| C≡C (Alkyne) | Stretch | 2100 - 2140 (weak to medium) |
| ≡C-H (Terminal Alkyne) | Stretch | 3250 - 3350 (sharp, medium) |
| C-O (Ester) | Stretch | 1000 - 1300 |
This table presents the expected characteristic infrared absorption frequencies for the key functional groups in this compound.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity. Both gas and liquid chromatography methods are applicable, with the choice depending on the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and purity analysis. For β-keto esters like this compound, a key consideration is the potential for keto-enol tautomerism, which can lead to peak broadening or splitting. To address this, reversed-phase HPLC methods often employ elevated temperatures or acidic mobile phases to accelerate the interconversion between tautomers, resulting in a single, sharp peak. Mixed-mode chromatography, which utilizes columns with both reversed-phase and ion-exchange properties, has also been shown to be effective in achieving good peak shapes for β-dicarbonyl compounds.
A typical HPLC method for the analysis of this compound might involve a C18 column with a gradient elution using a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the carbonyl groups provide sufficient chromophores for detection at lower wavelengths.
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely be effective for the separation. The purity of the compound can be determined by the relative area of its peak in the chromatogram. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. For this compound, techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion.
The high-resolution mass spectrum allows for the determination of the exact molecular weight, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For β-keto esters, fragmentation is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.
Key fragmentation pathways for this compound would be expected to include:
Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl groups, leading to the formation of acylium ions.
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond.
Loss of the ethoxy group from the ester functionality.
Cleavage at the propargylic position adjacent to the alkyne.
By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.
| Fragment Ion (m/z) | Possible Structure/Origin |
| 168 | [M]⁺ (Molecular Ion) |
| 123 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 99 | [CH₂C≡CH]⁺ rearrangement and cleavage |
| 85 | [CH₃CH₂CO-CH₂]⁺ or rearrangement product |
| 71 | [CH₃CH₂CO]⁺ (Butanoyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation) from rearrangement |
| 39 | [C₃H₃]⁺ (Propargyl cation) |
This table presents a predictive fragmentation pattern for this compound under mass spectrometry, highlighting some of the expected major fragment ions.
Future Research Directions and Emerging Opportunities
Development of Sustainable and Green Synthetic Routes for Ethyl 3-oxohept-6-ynoate and its Analogues
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of renewable resources, energy-efficient processes, and the minimization of hazardous waste. The development of sustainable synthetic routes for this compound is a key area of future research.
Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and hazardous solvents. Future efforts will likely focus on several key areas to enhance the green credentials of this compound synthesis:
Catalytic Approaches: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. Research into novel catalysts, including transition metals, organocatalysts, and enzymes, could lead to more efficient and selective syntheses. For instance, employing catalytic amounts of base for condensation reactions or developing catalytic methods for the introduction of the alkyne functionality would represent a significant step forward.
Renewable Feedstocks: Investigating the synthesis of this compound from bio-based starting materials is a critical long-term goal. This could involve the use of biocatalysis to convert renewable resources into key intermediates. acs.orgnih.govrsc.org The enzymatic synthesis of alkyne-containing natural products has been observed, suggesting the potential for biocatalytic routes to molecules like this compound. acs.orgnih.govrsc.org
Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis. The development of reactions in aqueous media, where feasible, would be a particularly attractive green alternative.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental principle of green chemistry. Future synthetic strategies should be evaluated based on their atom economy, aiming for processes that generate minimal waste.
| Green Chemistry Principle | Application to this compound Synthesis |
| Catalysis | Development of catalytic C-C bond formation and alkynylation reactions. |
| Renewable Feedstocks | Exploration of biosynthetic pathways and use of bio-based starting materials. |
| Safer Solvents | Utilization of water, supercritical CO2, or ionic liquids as reaction media. |
| Atom Economy | Designing synthetic routes with minimal byproduct formation. |
Exploration of Novel Reactivity Pathways and Unprecedented Transformations
The dual functionality of this compound provides a platform for exploring a wide range of chemical transformations. While the individual reactivity of β-keto esters and terminal alkynes is well-established, the interplay between these two groups within the same molecule opens up possibilities for novel and unprecedented reactions.
Future research in this area could focus on:
Tandem and Cascade Reactions: The close proximity of the reactive sites could be exploited to design elegant tandem or cascade reactions, where multiple bond-forming events occur in a single operation. This could lead to the rapid construction of complex molecular architectures from a relatively simple starting material.
"Click Chemistry" and Bioorthogonal Reactions: The terminal alkyne moiety makes this compound a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". axispharm.com This versatile reaction could be used to attach the molecule to biomolecules, polymers, or surfaces, opening up applications in chemical biology and materials science.
Metal-Catalyzed Transformations: The alkyne group can participate in a variety of metal-catalyzed reactions, including cross-coupling, cyclization, and metathesis reactions. Exploring the use of different transition metal catalysts could unveil novel reactivity patterns and lead to the synthesis of unique molecular scaffolds.
Enantioselective Transformations: Developing enantioselective methods for reactions involving the β-keto ester moiety would provide access to chiral building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
| Reactivity Pathway | Potential Application |
| Tandem Reactions | Efficient synthesis of complex heterocyclic compounds. |
| Click Chemistry | Bioconjugation and surface functionalization. |
| Metal Catalysis | Synthesis of novel carbocyclic and heterocyclic systems. |
| Enantioselective Catalysis | Access to optically active intermediates for drug discovery. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic procedures from traditional batch methods to continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. The integration of this compound synthesis and its subsequent transformations into these modern platforms is a promising area for future development.
Key opportunities include:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable its on-demand production with precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.orgresearchgate.net This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic or hazardous reactions. rsc.orgresearchgate.net
Automated Reaction Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. merckmillipore.comnih.govmit.eduyoutube.comcognit.ca This high-throughput approach can significantly accelerate the development of new synthetic methods involving this compound.
In-line Analysis and Purification: Integrating in-line analytical techniques, such as spectroscopy and chromatography, into a flow system allows for real-time monitoring of the reaction progress. This can be coupled with automated purification modules to enable the direct production of highly pure material.
The adoption of these technologies would not only streamline the synthesis of this compound but also facilitate its use in multi-step synthetic sequences, ultimately accelerating the discovery and development of new molecules.
Potential in Advanced Materials Science and Polymer Chemistry Applications
The unique bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials. mdpi.com Both the alkyne and the β-keto ester functionalities can be exploited to create materials with tailored properties and functionalities.
Emerging opportunities in this field include:
Functional Polymers: The terminal alkyne can be readily polymerized using various catalytic systems to produce polyalkynes. rsc.orgrsc.org The pendant β-keto ester groups along the polymer backbone would provide sites for further functionalization, allowing for the creation of polymers with tunable properties such as solubility, thermal stability, and chemical resistance. rsc.org These functional polymers could find applications in areas such as coatings, adhesives, and drug delivery.
Cross-linked Materials: The alkyne group can participate in cross-linking reactions, such as thiol-yne click chemistry, to form robust polymer networks. acs.org The β-keto ester moiety can also be utilized for cross-linking through reactions with di- or polyamines. The ability to control the cross-linking density and the nature of the cross-links would allow for the design of materials with a wide range of mechanical properties, from soft elastomers to rigid thermosets. acs.org
Biodegradable Materials: The ester linkage in this compound introduces a potential site for hydrolytic degradation. This opens the possibility of developing biodegradable polymers and materials derived from this monomer, which could be advantageous for biomedical applications and for reducing plastic waste.
Metal-Containing Polymers: The β-keto ester group is known to form stable complexes with a variety of metal ions. This property could be exploited to create metal-containing polymers with interesting catalytic, magnetic, or optical properties.
| Application Area | Role of this compound |
| Functional Polymers | Monomer with pendant functional groups for post-polymerization modification. |
| Cross-linked Materials | Bifunctional monomer for creating tunable polymer networks. |
| Biodegradable Materials | Monomer containing a hydrolytically cleavable ester linkage. |
| Metal-Containing Polymers | Ligand-containing monomer for the incorporation of metal centers into polymers. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
